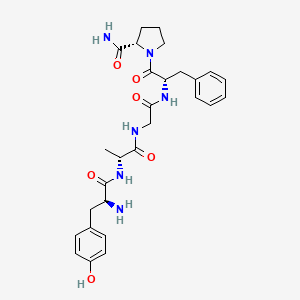

Enkephalin, ala(2)-pronh2(5)-

Description

Overview of Endogenous Opioid Peptides and the Rationale for Synthetic Analog Development

Endogenous opioid peptides are naturally occurring substances in the body that bind to opioid receptors, playing a crucial role in modulating pain, emotions, and various physiological processes. mdpi.com The discovery of the first endogenous opioid peptides, Met-enkephalin and Leu-enkephalin, in the mid-1970s marked a pivotal moment in neuroscience. mdpi.comnih.govescholarship.orgnih.gov These pentapeptides, however, have a very short duration of action as they are rapidly broken down by enzymes. annualreviews.orgpsu.edu This inherent instability limits their utility as research tools and potential therapeutic agents.

To overcome these limitations, scientists began to design and synthesize analogs of these natural peptides. nih.gov The primary goals of developing synthetic analogs are to enhance their stability against enzymatic degradation, improve their ability to cross the blood-brain barrier, and to create compounds with specific affinities for the different types of opioid receptors (mu, delta, and kappa). nih.govmdpi.comacs.org These modifications allow for more controlled and prolonged experimental conditions, providing deeper insights into the function of the opioid system. nih.govescholarship.org

Historical Context of Enkephalin Analog Design, with Focus on [D-Ala2, Pro5]-Enkephalinamide

The development of [D-Ala2, Pro5]-Enkephalinamide, also known as Enkephalin, ala(2)-pronh2(5)-, is a prime example of rational drug design in opioid research. Early structure-activity relationship studies revealed that certain modifications to the enkephalin structure could dramatically increase its potency and stability. annualreviews.org

One key modification was the substitution of the glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine. mdpi.comcymitquimica.com This change made the peptide less susceptible to degradation by aminopeptidases, enzymes that cleave the N-terminal amino acid. mdpi.com Another crucial modification was the amidation of the C-terminus, often with a proline residue, which increased the peptide's resistance to carboxypeptidases and enhanced its affinity for the mu-opioid receptor. psu.edu The combination of these modifications in [D-Ala2, Pro5]-Enkephalinamide resulted in a potent and stable analog that has been widely used in research. psu.edukarger.com

Importance of Modifying Endogenous Peptides for Enhanced Research Utility

The modification of endogenous peptides like enkephalins to create synthetic analogs such as Enkephalin, ala(2)-pronh2(5)- has been paramount for advancing research. These stable and selective compounds serve as invaluable pharmacological tools. They allow researchers to probe the specific roles of different opioid receptor subtypes in various physiological and pathological processes. nih.govescholarship.org For instance, the use of receptor-selective analogs has helped to elucidate the distinct contributions of mu and delta opioid receptors in pain perception, reward pathways, and emotional regulation. nih.govnih.gov Furthermore, the development of these analogs has paved the way for the design of novel therapeutic agents with potentially improved efficacy and side-effect profiles. nih.govacs.org

Interactive Data Table: Properties of Enkephalin, ala(2)-pronh2(5)-

| Property | Value |

| Chemical Formula | C29H39N5O6 |

| Molecular Weight | 569.65 g/mol sigmaaldrich.com |

| CAS Number | 64963-01-5 cymitquimica.com |

| Synonyms | [D-Ala2, Pro5]-Enkephalinamide, D-Ala(2)-Pro(5)-Enkephalinamide |

Detailed Research Findings

Studies utilizing Enkephalin, ala(2)-pronh2(5)- and related analogs have yielded significant findings. For example, research has shown that this compound exhibits a high affinity for mu-opioid receptors. psu.edu This selectivity has been instrumental in studies aimed at differentiating the functions of mu and delta opioid receptors. nih.gov

In vitro experiments using isolated tissues, such as the guinea pig ileum and mouse vas deferens, have been crucial in characterizing the pharmacological profile of these synthetic peptides. annualreviews.orgpsu.edu These assays allow for the determination of the agonist or antagonist properties of a compound and its relative potency at different opioid receptor types.

Properties

CAS No. |

66864-07-1 |

|---|---|

Molecular Formula |

C28H36N6O6 |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23+/m1/s1 |

InChI Key |

BQJQFGPUBRBUBW-SZOBAZRNSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Molecular Pharmacology and Opioid Receptor Interactions of Enkephalin, Ala 2 Pronh2 5

Quantitative Analysis of Receptor Binding Characteristics and Affinities

The defining characteristic of Enkephalin, ala(2)-pronh2(5)- is its notable selectivity for the mu (μ)-opioid receptor. This selectivity is elucidated through comparative binding studies and quantitative analysis of receptor populations.

Mu (μ-Opioid Receptor) Selective Interactions

Research has demonstrated that Enkephalin, ala(2)-pronh2(5)- exhibits a selective interaction with μ-opioid receptors. nih.gov Studies using tritiated ([³H]) versions of this compound for radioligand binding assays in mouse brain homogenates show that it binds to a specific population of receptors identified as μ-receptors. The Hill slopes for the displacement of ³Henkephalinamide by established μ-agonists like morphine are consistent with interaction at a single, uniform receptor population, reinforcing its selective nature at this site. nih.gov

Delta (δ-Opioid Receptor) Modulatory Profiles

In contrast to its affinity for μ-receptors, Enkephalin, ala(2)-pronh2(5)- shows a significantly lower affinity for delta (δ)-opioid receptors. This is highlighted in comparative studies with other enkephalin analogs, such as [D-Ala2,Leu5]enkephalinamide, which demonstrates a similar high affinity for both μ- and δ-receptors. nih.gov The binding profile of Enkephalin, ala(2)-pronh2(5)- does not suggest a significant modulatory role at δ-receptors, but rather a primary interaction with the μ-receptor population.

Kappa (κ-Opioid Receptor) Engagement Considerations

While detailed quantitative binding data for Enkephalin, ala(2)-pronh2(5)- at the kappa (κ)-opioid receptor is not extensively documented in the primary literature, the established selectivity for the μ-receptor suggests that its engagement with κ-receptors is likely minimal. Generally, enkephalin analogs show a much lower affinity for κ-receptors compared to μ- and δ-receptors.

Comparative Binding Studies with Other Opioid Ligands and Enkephalin Analogs

The selectivity of Enkephalin, ala(2)-pronh2(5)- becomes evident when compared to other opioid ligands. For instance, [D-Ala2,Leu5]enkephalinamide binds to a number of sites in mouse brain homogenate that is approximately double the number of sites bound by ³Henkephalinamide. nih.gov This suggests that [D-Ala2,Leu5]enkephalinamide binds to both μ- and δ-receptors, while Enkephalin, ala(2)-pronh2(5)- selectively binds to the μ-receptor population.

To provide context, the binding affinities of several standard opioid ligands are presented below.

| Opioid Ligand | Receptor Selectivity | Binding Affinity (Ki, nM) |

|---|---|---|

| DAMGO | μ-selective | 1.23 |

| DPDPE | δ-selective | 1.4 |

| U69,593 | κ-selective | 0.89 |

| Morphine | μ-preferring | 1.2 |

Note: Ki values are representative and sourced from various studies for comparative purposes. nih.govresearchgate.net

Ligand-Receptor Dynamics and Agonist Efficacy Profiling

The interaction of Enkephalin, ala(2)-pronh2(5)- with the μ-opioid receptor is further characterized by its behavior in competitive binding assays, which sheds light on its efficacy as an agonist.

Competitive Radioligand Displacement Assays

Competitive displacement assays are a cornerstone for characterizing ligand-receptor interactions. In these assays, an unlabeled ligand is used to compete for binding with a radiolabeled ligand of known affinity. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Studies utilizing ³Henkephalinamide as the radioligand, which binds to both μ- and δ-receptors, show that unlabeled Enkephalin, ala(2)-pronh2(5)- produces displacement curves with Hill slopes considerably lower than one. nih.gov This shallow displacement curve is indicative of the unlabeled ligand binding to only one of the two receptor populations recognized by the radioligand (in this case, the μ-receptors).

Conversely, when ³Henkephalinamide is used as the radioligand, displacement by ligands such as morphine and [D-Ala2,Leu5]enkephalinamide yields Hill slopes close to unity. nih.gov This suggests that these ligands are competing for a single class of binding sites labeled by ³Henkephalinamide, further confirming that this radioligand selectively labels the μ-receptor. nih.gov

In Vitro Bioassays for Functional Activity (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

In vitro bioassays utilizing isolated tissue preparations are fundamental tools in opioid pharmacology for characterizing the functional activity of a compound. The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are classical and widely used models to determine the potency and efficacy of opioid receptor agonists and antagonists. These tissues are richly innervated and contain a high density of opioid receptors. In the GPI preparation, the activation of μ-opioid receptors (MOR) inhibits the electrically stimulated release of acetylcholine, leading to a reduction in smooth muscle contraction. The MVD preparation is sensitive to agonists for μ-, δ- (DOR), and κ-opioid receptors (KOR), where activation of these receptors inhibits noradrenergic transmission.

Below is a representative table structure that would be used to present such data if it were available.

| Bioassay Preparation | Opioid Receptor Target(s) | Measured Parameter | Value for Enkephalin, ala(2)-pronh2(5)- |

| Guinea Pig Ileum (GPI) | μ-opioid receptor | IC50 | Data not available |

| Mouse Vas Deferens (MVD) | μ, δ, κ-opioid receptors | IC50 | Data not available |

Interactions with Atypical Opioid Receptors and Non-Classical Binding Sites

Based on a thorough review of the scientific literature, there is currently no available data on the binding affinity or functional activity of Enkephalin, ala(2)-pronh2(5)- at atypical opioid receptors or other non-classical binding sites. Research has primarily focused on its interaction with the classical opioid receptors, particularly its selectivity for the μ-opioid receptor nih.gov. Further studies would be required to determine if Enkephalin, ala(2)-pronh2(5)- has any significant interactions with these other receptor systems.

The table below indicates the lack of available data for these potential interactions.

| Atypical/Non-Classical Site | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |

| Nociceptin/Orphanin FQ (NOP) Receptor | Data not available | Data not available |

| Zeta (ζ) Opioid Receptor | Data not available | Data not available |

| Sigma (σ) Receptor Subtypes (σ1, σ2) | Data not available | Data not available |

Cellular and Subcellular Signaling Mechanisms Mediated by Enkephalin, Ala 2 Pronh2 5

G Protein-Coupled Receptor (GPCR) Activation and Downstream Cascades

Upon binding to opioid receptors, Enkephalin, ala(2)-pronh2(5)- induces a conformational change in the receptor, which facilitates the activation of associated heterotrimeric G proteins. Opioid receptors typically couple to G proteins of the Gi/o family. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These dissociated subunits then interact with various downstream effector proteins to propagate the signal within the cell. nih.govnih.gov

One of the primary downstream effects of Gi/o protein activation by enkephalin analogs is the inhibition of adenylyl cyclase activity. nih.gov The activated Gαi/o subunit directly binds to and inhibits this enzyme, which is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins to regulate cellular functions. nih.gov This inhibition of the cAMP pathway is a cornerstone of the analgesic and neuromodulatory effects of opioids. nih.gov The proenkephalin gene itself, which codes for endogenous enkephalins, can be regulated by the cAMP pathway, suggesting a complex feedback mechanism for enkephalin synthesis. nih.gov

| Pathway Component | Action Following Receptor Activation | Consequence |

| Gαi/o Subunit | Dissociates and inhibits Adenylyl Cyclase | Decrease in intracellular cAMP levels |

| Gβγ Subunit | Dissociates and can stimulate Phospholipase C | Production of IP3 and DAG |

| Adenylyl Cyclase | Inhibited | Reduced production of cAMP |

| cAMP | Concentration decreases | Reduced activation of Protein Kinase A (PKA) |

| Phospholipase C | Activated | Cleavage of PIP2 |

| IP3 | Binds to receptors on the endoplasmic reticulum | Release of intracellular Ca2+ stores |

Receptor Regulation and Desensitization Mechanisms

The cellular response to continuous or repeated exposure to an agonist like Enkephalin, ala(2)-pronh2(5)- is tightly regulated to prevent overstimulation. This regulation involves receptor desensitization, internalization, and trafficking, processes that are crucial for maintaining cellular homeostasis.

Following activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), opioid receptors recruit β-arrestin proteins. nih.gov Initially, β-arrestins were thought to only sterically hinder G protein coupling, thereby desensitizing the receptor. nih.gov However, it is now known that β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com

Endogenous enkephalins are generally considered "balanced" agonists, meaning they activate both G protein and β-arrestin pathways. nih.gov The concept of "biased signaling" refers to ligands that preferentially activate one pathway over the other. nih.govmdpi.com Research into modifying the C-terminus of Leu-enkephalin has shown that it is possible to reduce β-arrestin recruitment efficacy while maintaining G protein signaling (cAMP potency), creating G protein-biased agonists. nih.gov This biased signaling is a significant area of research, as the G protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance. mdpi.comnih.gov

The recruitment of β-arrestin not only desensitizes the receptor but also promotes its endocytosis, or internalization, from the cell surface. nih.govmdpi.com This process often occurs through a clathrin-mediated mechanism. nih.govnih.gov For instance, the internalization of the opioid growth factor, [Met5]-enkephalin, is dependent on clathrin-mediated endocytosis. nih.gov Once internalized, the receptor is contained within an endosome. From here, its fate can vary: it may be recycled back to the cell membrane, ready for re-stimulation, or it may be trafficked to lysosomes for degradation, a process known as downregulation. mdpi.com This trafficking is a dynamic process that regulates the number of receptors available on the cell surface, thereby modulating the cell's long-term sensitivity to the ligand.

| Regulatory Protein | Primary Role in Receptor Regulation | Downstream Event |

| GRKs | Phosphorylate the activated GPCR | Creates a binding site for β-arrestin |

| β-Arrestin | Binds to phosphorylated receptor | 1. Desensitizes receptor (blocks G protein) 2. Initiates internalization 3. Can act as a signal transducer |

| Clathrin | Forms a coated pit on the cell membrane | Mediates the endocytosis of the receptor-arrestin complex |

| Dynamin | Pinches off the clathrin-coated vesicle | Forms an intracellular endosome containing the receptor |

Intracellular Ion Fluxes (e.g., Calcium) and Their Regulatory Roles

There is no specific information available in the search results detailing the effects of Enkephalin, ala(2)-pronh2(5)- on intracellular ion fluxes, including calcium (Ca2+). Research on other enkephalins demonstrates that opioid receptor activation can modulate voltage-gated calcium channels, which is a crucial mechanism for regulating neuronal excitability and neurotransmitter release nih.govnih.gov. However, studies directly investigating this mechanism for Enkephalin, ala(2)-pronh2(5)- are absent from the provided results.

Influence on Protein Kinase Activity (e.g., PKC)

Similarly, the direct influence of Enkephalin, ala(2)-pronh2(5)- on the activity of protein kinases, such as Protein Kinase C (PKC), is not documented in the available literature. For other opioid agonists, the activation of signaling pathways involving PKC and other kinases like Akt and ERK is a critical aspect of their cellular effects, contributing to phenomena such as neuroprotection and synaptic plasticity researchgate.net. The specific role of Enkephalin, ala(2)-pronh2(5)- in these pathways has not been a subject of the research found.

Structure Activity Relationship Sar and Conformational Analysis of Enkephalin, Ala 2 Pronh2 5 Analogs

Determinants of Receptor Selectivity and Potency: Role of Specific Amino Acid Residues

The pharmacological profile of enkephalin analogs is profoundly influenced by the nature of the amino acid residues at each position. Modifications to the native sequence Tyr-Gly-Gly-Phe-Met/Leu have been systematically explored to understand their impact on binding affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors.

The substitution of Glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine, is a critical modification that significantly enhances potency. annualreviews.org This change provides steric protection against aminopeptidases, which are primary enzymes responsible for the degradation of endogenous enkephalins. annualreviews.org The introduction of D-Ala² can lead to a marked increase in potency in both the guinea pig ileum (GPI) assay, which is rich in μ-receptors, and the mouse vas deferens (MVD) assay, which is predominantly δ-receptor mediated. annualreviews.org For instance, the D-Ala² analog of Met-enkephalin is reported to be 1.14-6.25 times more potent in the GPI assay and 5-10 times more potent in the MVD assay compared to the parent compound. annualreviews.org

The C-terminus modification is equally crucial for determining receptor selectivity. The conversion of the C-terminal carboxyl group to a carboxamide, and specifically the substitution of the fifth residue with Proline-amide (ProNH₂), has been shown to confer a selective interaction with μ-receptors. nih.gov A comparative binding study using mouse brain homogenates demonstrated that while [³H](D-Ala², Leu⁵)enkephalinamide binds with similar affinity to both μ- and δ-receptors, [³H](D-Ala², Pro⁵)enkephalinamide (the subject compound) interacts selectively with μ-receptors. nih.gov This selectivity is inferred from displacement curves where the maximum number of binding sites for the Leu-enkephalinamide analog was twice that of the Pro-enkephalinamide analog, suggesting the latter binds to a more restricted receptor population (μ-receptors). nih.gov

Further modifications, particularly at the Phenylalanine residue in position 4, can also fine-tune receptor affinity and selectivity. For example, in the conformationally restricted analog [D-Pen²,D-Pen⁵]enkephalin (DPDPE), halogenation of the Phe⁴ residue at the para position was found to increase both potency and selectivity for the δ-opioid receptor. nih.gov The [p-ClPhe⁴]DPDPE analog was approximately 5-fold more δ-selective than the parent DPDPE in radioligand binding assays. nih.gov This highlights the sensitivity of the receptor-binding pocket to substitutions on the aromatic ring of Phe⁴.

| Analog | Modification | Primary Receptor Selectivity | Potency/Affinity Notes |

| [D-Ala², Met⁵]-Enkephalin | Gly² → D-Ala² | Mixed μ/δ | 5-10x more potent than Met-enkephalin in MVD assay. annualreviews.org |

| [D-Ala², Pro⁵]-Enkephalinamide | Gly² → D-Ala²; Leu/Met⁵ → Pro-NH₂ | μ-selective | Selectively interacts with μ-receptors in mouse brain homogenates. nih.gov |

| [D-Ala², Leu⁵]-Enkephalinamide | Gly² → D-Ala²; Leu⁵ → Leu-NH₂ | Mixed μ/δ | Binds with similar affinity to μ- and δ-receptors. nih.gov |

| [p-ClPhe⁴]DPDPE | Phe⁴ → p-Cl-Phe⁴ (in a cyclic analog) | δ-selective | ~5-fold more δ-selective than DPDPE. nih.gov |

Elucidation of Active Conformations and Pharmacophoric Models

Understanding the three-dimensional structure that an enkephalin analog adopts when it binds to its receptor is fundamental to rational drug design. The high flexibility of linear peptides like enkephalins makes this a challenging task, as they exist as a mixture of numerous conformations in solution. nih.gov The "bioactive conformation" is the specific spatial arrangement of the peptide that is recognized by the receptor's binding site.

Pharmacophoric models for enkephalins have been developed to define the essential structural features required for opioid activity. These models were initially based on comparisons with the rigid structures of opiate alkaloids like morphine. nih.govwustl.edu A common pharmacophore for enkephalins consists of:

A cationic amine group (from the N-terminal Tyrosine).

A hydroxyl group on an aromatic ring (the phenol (B47542) of Tyrosine).

A second aromatic ring (from Phenylalanine at position 4).

The spatial relationship between these key groups is critical. The distance and orientation between the Tyr¹ phenol, the N-terminal amine, and the Phe⁴ aromatic ring are considered primary determinants of receptor binding and activation. Early computational studies involved fitting the minimal active fragment of enkephalin, Tyr-Gly-Gly-Phe, to models of the opiate receptor based on crystallographic data of rigid opiates. nih.govwustl.edu

More recently, the availability of crystal structures for opioid receptors has allowed for more sophisticated docking studies. Research has shown that low-energy conformers of enkephalin identified through solution-state studies are compatible with the steric requirements of the receptor's active site. nih.gov For instance, conformers of Leu-enkephalin identified at low temperatures via NMR were successfully docked into the binding site of the δ-opioid receptor crystal structure, showing a good fit with the pocket occupied by rigid antagonists. nih.gov These studies provide strong evidence that pre-existing solution conformations are selected by the receptor during the binding process.

Computational Approaches to Conformational Preferences and Ligand-Receptor Interactions

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like Enkephalin, ala(2)-pronh2(5)- and to model their interactions with target receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. japsonline.com For enkephalin analogs, docking studies are used to place various low-energy conformations into the binding pocket of opioid receptor models. nih.gov These simulations help identify plausible binding poses and highlight key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations build upon these static docking poses by introducing motion and simulating the dynamic behavior of the system over time. researchgate.net An MD simulation of an enkephalin analog within the receptor binding site can reveal the stability of the initial docked pose, explore local conformational adjustments of both the ligand and the receptor, and calculate the free energy of binding. researchgate.net MD simulations have shown that while enkephalins are highly flexible in water, their conformation becomes more defined upon interaction with a membrane or receptor environment. researchgate.net The stability of the complex and the persistence of key interactions throughout the simulation provide insights into the determinants of binding affinity and selectivity. researchgate.net

Quantum-mechanical (QM) calculations offer a higher level of theory to investigate the electronic structure and energetics of molecules. These methods are used to accurately calculate the relative energies of different enkephalin conformers, helping to construct a detailed energy landscape of the molecule. researchgate.net For example, Density Functional Theory (DFT) calculations have been used to identify distinct classes of [Leu]enkephalin conformations, such as extended and β-bend structures, and to determine their relative stabilities. researchgate.net

Energy minimization is an essential component of all molecular modeling studies. It is the process of finding the molecular geometry with the minimum potential energy. researchgate.net For a given starting structure of an enkephalin analog, energy minimization algorithms adjust the coordinates of the atoms to locate the nearest local energy minimum on the potential energy surface. By performing minimization starting from many different initial structures, it is possible to map out the various stable conformations and their corresponding energies, providing a basis for understanding the peptide's conformational preferences. researchgate.netresearchgate.net

Experimental Structural Elucidation Techniques

While computational methods provide theoretical insights, experimental techniques are crucial for validating these models and determining the actual structures of enkephalin analogs in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov For enkephalin analogs, NMR experiments can provide a wealth of structural information, including:

Nuclear Overhauser Effects (NOEs): These signals identify pairs of protons that are close in space (typically < 5 Å), providing key distance restraints for structure calculation. nih.gov

Coupling Constants (J-couplings): These measurements provide information about dihedral angles within the peptide backbone and side chains. semanticscholar.org

Chemical Shifts: The chemical shift of a proton is sensitive to its local electronic environment and can indicate the presence of secondary structures like helices or turns. semanticscholar.org

Studies have shown that in aqueous solutions, enkephalins typically exist as a flexible ensemble of conformers, making it difficult to identify a single, well-defined structure. nih.gov However, in membrane-mimetic environments, such as trifluoroethanol/water mixtures or lipid bicelles, enkephalins can adopt more ordered conformations. nih.govsemanticscholar.org For instance, NMR studies of a proenkephalin-derived peptide in a trifluoroethanol/water solution revealed the formation of an α-helical structure, which was unstructured in pure water. semanticscholar.org Similarly, multidimensional NMR studies of Met-enkephalin in fast-tumbling bicelles, which mimic a cell membrane environment, have been used to determine its membrane-bound structure, which is believed to be relevant for receptor interaction. nih.gov These experiments are vital for building accurate models of how these peptides approach and bind to their receptors on the cell surface.

X-ray Crystallography Studies of Enkephalin Analogs and Receptor Complexes

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional structures of molecules at atomic resolution. In the study of enkephalin analogs, it provides invaluable insights into the solid-state conformations of these peptides and their binding modes within opioid receptors. mdpi.comspringernature.com The crystallographic analysis of enkephalin analogs, both in isolation and as part of ligand-receptor complexes, has been instrumental in understanding the structural requirements for opioid activity and in guiding structure-based drug design. uni-bonn.de

Early crystallographic studies focused on determining the conformations of enkephalin analogs themselves. For instance, the crystal structure of [(4'-bromo)Phe4, Leu5]enkephalin was determined by X-ray diffraction, revealing that the molecule adopts a type I' β-turn conformation. nih.gov This conformation was found to be very similar to that observed in [Leu5]enkephalin. nih.gov In contrast, preliminary analyses of [(4'-bromo)Phe4,Met5]enkephalin and [Met5]enkephalin suggested that their most probable conformations were dimeric extended forms. nih.gov These findings highlighted that even subtle changes in the peptide sequence could lead to different preferred solid-state structures, which may have implications for their receptor interactions.

A significant challenge in the field has been to capture the "biologically active conformation"—the specific shape the enkephalin analog adopts when it binds to its receptor. nih.gov Since enkephalins are highly flexible molecules in solution, their crystal structure in isolation may not represent the receptor-bound state. nih.govfrontiersin.org The advent of high-resolution crystal structures of opioid receptors, such as the δ-opioid receptor (δ-OR), has enabled more advanced studies. nih.gov Researchers can now use computational docking methods to fit known solution or solid-state conformers of enkephalin analogs into the receptor's binding pocket, as determined by X-ray crystallography. nih.govfrontiersin.org This approach helps to assess the compatibility of different peptide conformations with the steric and chemical environment of the receptor's active site. For example, studies have docked conformers of Leu-enkephalin into the crystal structure of the δ-OR (PDB ID: 4N6H) to evaluate the feasibility of different binding poses. nih.govacs.org

These structural studies provide a foundation for understanding the specific interactions that govern the functional selectivity of different analogs, where a ligand may preferentially activate one signaling pathway over another. mdpi.com

| Enkephalin Analog | Conformation Determined by X-ray Crystallography | Key Findings |

| [(4'-bromo)Phe4,Leu5]enkephalin | Type I' β-turn | The conformation is nearly identical to that of [Leu5]enkephalin. nih.gov |

| [Met5]enkephalin | Dimeric extended form (probable) | Preliminary analysis suggests an extended conformation, differing from the β-turn of [Leu5]enkephalin. nih.gov |

| [(4'-bromo)Phe4,Met5]enkephalin | Dimeric extended form (probable) | Similar to [Met5]enkephalin, it likely adopts an extended form. nih.gov |

| Leu-enkephalin | N/A (Docking Study) | Conformers were docked into the δ-opioid receptor crystal structure (PDB ID: 4N6H) to identify the "bioactive conformation". nih.govacs.org |

Circular Dichroism Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the conformational properties of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil). For flexible peptides like enkephalin analogs, CD spectroscopy is particularly valuable for monitoring conformational dynamics and transitions that occur in different solvent environments, which can mimic the transfer from an aqueous extracellular space to the more hydrophobic environment of a receptor binding pocket. nih.gov

Studies on various enkephalin analogs have utilized CD spectroscopy to compare their conformational propensities. researcher.life For many analogs, the far-UV CD spectra in aqueous solutions are characteristic of a random-coil or disordered conformation. nih.gov This is consistent with the high degree of flexibility expected for small linear peptides. However, the addition of structure-promoting solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) or trifluoroethanol (TFE), can induce a transition to more ordered structures. nih.gov This solvent-induced conformational change is a common methodology used to probe the intrinsic propensity of a peptide to adopt a specific secondary structure. nih.gov

For example, research on calcitonin-gene-related peptide (CGRP) and its analogs, a methodology directly applicable to enkephalins, demonstrated a clear transition from a random-coil to an α-helical structure upon increasing the concentration of HFP. nih.gov Similar studies on enkephalin analogs can reveal their tendency to form folded structures, such as β-turns, which are often implicated in the bioactive conformation. By comparing the CD spectra of a series of analogs, researchers can correlate specific structural modifications—such as the substitution of an amino acid or cyclization—with changes in conformational stability and preference. researcher.life This allows for a systematic analysis of how structural changes influence the conformational landscape of the peptide, which is a key component of understanding its structure-activity relationship.

| Peptide/Analog Class | Solvent/Condition | Observed Conformation | Significance |

| Calcitonin-Gene-Related Peptide (CGRP) Analogs | Pure Water | Predominantly random-coil | Indicates high flexibility in an aqueous environment. nih.gov |

| Calcitonin-Gene-Related Peptide (CGRP) Analogs | Increasing concentrations of 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) | Transition from random-coil to stabilized α-helical structure | Demonstrates the intrinsic propensity to form ordered structures in a membrane-mimicking environment. nih.gov |

| Cyclic, Biaryl Enkephalin Analogs | Not specified | Compared conformations between individual peptides | CD was used as a tool to differentiate the overall structures of various synthesized analogs. researcher.life |

Preclinical Pharmacodynamics and in Vivo Research Models for Enkephalin, Ala 2 Pronh2 5

Antinociceptive and Analgesic Effects in Rodent Models

Enkephalin, ala(2)-pronh2(5)- has demonstrated significant, long-lasting antinociceptive and analgesic properties in various rodent models. Early studies revealed that when microinjected into the rat brain, the compound produces profound and durable morphine-like analgesia nih.gov. This effect is attributed to its resistance to degradation by brain enzymes nih.gov.

The analgesic efficacy has been quantified using standard pain assessment assays. In the hot plate test, intracerebroventricular administration to rats resulted in a notable and sustained analgesic effect nih.gov. Further research in rats and mice has explored the interaction of this compound with other neuropeptides involved in pain modulation. For instance, systemic administration of low doses of [D-Ala2,Met5]enkephalinamide was found to antagonize the analgesia induced by the intraventricular injection of substance P nih.gov. This suggests a complex interplay between enkephalinergic and substance P systems in the supraspinal control of pain nih.gov.

The table below summarizes key findings from studies investigating the antinociceptive and analgesic effects of Enkephalin, ala(2)-pronh2(5)- in rodent models.

| Rodent Model | Method of Administration | Pain Assay | Key Findings |

| Rat | Microinjection into brain | Not specified | Produced profound, long-lasting, morphine-like analgesia nih.gov. |

| Rat | Intracerebroventricular | Hot plate test | Exerted a striking and long-lasting analgesic effect nih.gov. |

| Rat and Mouse | Systemic | Not specified | Antagonized substance P-induced analgesia at low doses nih.gov. |

Modulation of Locomotor Activity and Behavioral Responses in Animals

The influence of Enkephalin, ala(2)-pronh2(5)- on motor activity and behavior has been characterized by a distinct biphasic effect in mice. Subcutaneous administration of the compound induces an initial, brief reduction in motor activity, which is then followed by a period of behavioral hyperactivity nih.gov. This pattern suggests the involvement of similar receptorial mechanisms to those engaged by morphine in mediating motor effects nih.gov.

At the neuronal level, studies in the dentate gyrus of rats have shown that while the compound enhances the responsiveness to perforant path input, it paradoxically inhibits the spontaneous activity of individual granule cells nih.gov. This dual action—enhancing evoked responses while suppressing spontaneous firing—highlights the compound's complex modulatory role in hippocampal circuitry nih.gov.

Influence on Gastrointestinal Motility (e.g., Antidiarrheal Activity)

Research in animal models has established the significant impact of enkephalin analogs on gastrointestinal function. In conscious dogs, these peptides have been shown to modulate small bowel motility nih.gov. The administration of a related analog, D-Ala2 D-Leu5 enkephalin (DADLE), interrupted the normal pattern of irregular spike activity in fed dogs, inducing both regular spike activity and periods of quiescence nih.gov. These effects are thought to be mediated by different opioid receptors, with regular spike activity linked to mu-receptors and quiescence to delta-receptors nih.gov.

In rats, intracerebroventricular administration of [D-Ala2, Met5]-enkephalinamide has been shown to inhibit prostaglandin-stimulated intestinal fluid and ion transport nih.gov. This centrally-mediated action suggests a role for the compound in regulating intestinal secretion and absorption, which is relevant to its potential antidiarrheal activity nih.gov. The opioid peptide effectively counteracted the decrease in water and chloride absorption induced by prostaglandin (B15479496) E1 infusion nih.gov.

Neurobiological Roles in Stress Encoding and Reactivity

While direct studies on the role of Enkephalin, ala(2)-pronh2(5)- in stress encoding and reactivity are limited, the broader family of enkephalins is known to be a major component of the stress resilience circuitry. Enkephalins are extensively distributed in brain regions critical for emotional regulation, such as the amygdala.

Research has shown that vulnerability to stressor-induced disturbances can be influenced by the administration of enkephalin analogs. Intraventricular administration of [D-Ala2,Met5]-enkephalinamide has been studied in the context of stressor-induced disruptions in self-stimulation behavior in rats, indicating its interaction with brain reward systems under stressful conditions.

Regulation of Cell Proliferation in Specific Biological Systems (e.g., Uterine Cells)

A significant body of in vitro research has demonstrated the regulatory role of Enkephalin, ala(2)-pronh2(5)- on the proliferation of uterine cells. In primary cell cultures from adult rat uteri, this enkephalin analog was found to inhibit estradiol-induced cell proliferation, returning the cell density to control levels nih.gov. This inhibitory effect was blocked by the opiate antagonist naloxone, indicating it is a receptor-mediated process, primarily through the mu opiate receptor nih.gov. Interestingly, the compound did not affect the basal proliferation rate in cells from adult rats but did inhibit it in cultures from immature rats nih.gov.

Similar findings have been observed in human myometrial cells. The compound decreased estradiol-stimulated cell proliferation in mixed-cell cultures of human myometrial tissue oup.com. This suggests a direct physiological cross-talk between the opioid and estrogenic signaling systems in the regulation of normal uterine growth nih.govoup.com. The inhibitory action of opioid peptides on rat uterine cell proliferation appears to be biphasic during development, with a period of insensitivity nih.gov.

The table below summarizes the research findings on the regulation of uterine cell proliferation.

| Cell Type | Species | Key Findings |

| Uterine Cells | Rat | Inhibited estradiol-induced cell proliferation nih.gov. No effect on basal proliferation in adult cells, but inhibited it in immature cells nih.gov. |

| Myometrial Cells | Human | Decreased estradiol-stimulated cell proliferation in mixed-cell cultures oup.com. |

| Uterine Cells | Rat | The inhibitory action on cell proliferation is biphasic during ontogeny nih.gov. |

Effects on Food Consumption and Reward Pathways in Animal Models

The influence of Enkephalin, ala(2)-pronh2(5)- extends to the brain's reward pathways. Studies using the conditioned place preference procedure in rats have shown that bilateral infusion of the compound into the medial preoptic area produces rewarding properties nih.gov. All doses tested resulted in a place preference, suggesting that this brain region is a site for opioid-induced reward nih.gov.

Furthermore, research on substance preference has revealed that post-conditioning administration of this enkephalin analog impairs the acquisition of ethanol (B145695) preference in rats, without affecting sucrose (B13894) preference nih.gov. This suggests an interference with the reinforcement mechanisms of ethanol consumption or the memory of its incentive value nih.gov. The mesolimbic dopamine (B1211576) system, a key component of reward, is also modulated by opioid peptides. In anesthetized rats, intracerebroventricular administration of mu- and delta-opioid agonists leads to a significant increase in extracellular dopamine in the nucleus accumbens nih.gov.

While direct studies on food consumption are not extensively detailed in the provided search results, the modulation of reward pathways suggests a potential influence on feeding behavior, which is closely linked to these neural circuits.

Advanced Methodologies and Analytical Techniques in Enkephalin, Ala 2 Pronh2 5 Research

In Vivo Microdialysis Coupled with Mass Spectrometry for Real-Time Peptide Release Detection

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals. When coupled with highly sensitive mass spectrometry (MS), it allows for the near real-time detection and quantification of endogenous neuropeptides like enkephalins. This combination provides a dynamic snapshot of peptide release in specific brain regions in response to various stimuli.

Researchers have developed custom optogenetic-microdialysis probes that can simultaneously deliver photostimulation to specific neuronal populations and collect the resulting neurochemical release. elifesciences.orgelifesciences.org This approach enables the precise correlation of neuronal activity with peptide release. The collected dialysate is then analyzed using targeted nano-liquid chromatography-mass spectrometry (nLC-MS) to identify and quantify opioid peptides, including enkephalins and their fragments, with high sensitivity and specificity. elifesciences.orgelifesciences.org This methodology has been instrumental in measuring evoked neuropeptide release in distinct anatomical and behavioral contexts. elifesciences.org For instance, studies have successfully measured KCl-stimulated release of [Met]5-enkephalin in the globus pallidus/ventral pallidum region of rats, with levels reaching approximately 4-6 fmol/10 μl of dialysate. utmb.edu Recent advancements have further improved detection resolution, allowing for the investigation of enkephalin release during events such as acute stress. nih.govelifesciences.orgelifesciences.org

Key Findings from In Vivo Microdialysis-MS Studies:

| Parameter | Finding | Citation |

| Technique | Combination of in vivo optogenetics with microdialysis and a highly sensitive mass spectrometry-based assay. | elifesciences.orgnih.govelifesciences.org |

| Application | Measurement of opioid peptide release in freely moving rodents. | elifesciences.orgnih.govelifesciences.org |

| Detection Limit | Lower limit of quantification for Leu-Enk and Met-Enk is 40 amol/sample. | elifesciences.org |

| Temporal Resolution | Shorter sampling times of 10 minutes or less are now achievable. | elifesciences.org |

| Stimulation | High K+ ringer's solution can be used to evoke peptide release. | elifesciences.org |

Quantitative Mass Spectrometry (LC-MS) for Enkephalin and Analog Quantification in Tissues and Fluids

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the accurate quantification of enkephalins and their synthetic analogs in various biological matrices, including brain tissue and cerebrospinal fluid. This technique offers high specificity and sensitivity, which is crucial for distinguishing between structurally similar peptides and measuring their low endogenous concentrations. elifesciences.org

Tandem mass spectrometry (MS/MS) is often employed to enhance the molecular specificity of peptide quantification. nih.gov This is typically achieved by using stable isotope-labeled synthetic peptides as internal standards, allowing for precise and accurate measurement. nih.gov While challenges such as spatiotemporal limitations and poor selectivity between different enkephalins have existed, recent optimizations in LC-MS methods have significantly improved detection. nih.govelifesciences.org Capillary LC-MS/MS systems, for example, have been evaluated for the absolute quantification of enkephalins, achieving limits of detection in the femtomolar range. ugent.be These advancements enable the reliable measurement of basal peptide levels and dynamic changes in response to physiological or pharmacological manipulations. nih.govelifesciences.org

Advancements in LC-MS for Enkephalin Quantification:

| Technique | Advantage | Citation |

| Tandem MS (MS/MS) | Optimizes molecular specificity for quantifying native peptides. | nih.gov |

| Capillary LC-MS/MS | Offers high sensitivity with limits of detection in the femtomolar range. | ugent.be |

| Optimized nLC-MS | Allows for selective measurement of basal and behaviorally-evoked peptide release. | nih.govelifesciences.org |

Voltammetric Techniques for Dynamic Detection of Tyrosine-Containing Peptides

Voltammetric techniques, particularly fast-scan cyclic voltammetry (FSCV) coupled with carbon-fiber microelectrodes, provide unparalleled temporal and spatial resolution for detecting electroactive molecules in real-time. acs.orgnih.gov Since enkephalins contain a tyrosine residue, which is electrochemically active, FSCV can be used to monitor their rapid, dynamic fluctuations in the brain. acs.orgnih.govnih.gov

A significant challenge in applying this technique to neuropeptides has been distinguishing their signal from other neurochemicals and overcoming electrode fouling. acs.orgnih.gov To address this, researchers have developed novel voltammetric waveforms, such as the multiple-scan-rate waveform. nih.govacs.org This customized waveform enhances the sensitivity and selectivity for tyrosine-containing peptides like methionine-enkephalin (M-ENK), allowing for its detection with subsecond temporal resolution. nih.govacs.org This approach has been successfully used to monitor M-ENK dynamics in the adrenal gland and the dorsal striatum, revealing co-fluctuations with catecholamines. nih.govacs.org The ability to customize these waveforms opens the door for enhanced detection of a broad range of specific target analytes. nih.govacs.org

Features of Voltammetric Detection of Enkephalins:

| Technique | Key Feature | Finding | Citation |

| Fast-Scan Cyclic Voltammetry (FSCV) | High temporal (subsecond) and spatial (micrometer) resolution. | Enables real-time monitoring of enkephalin dynamics. | acs.orgnih.gov |

| Multiple-Scan-Rate Waveform | Enhanced sensitivity and selectivity for tyrosine-containing peptides. | Allows for the distinction of M-ENK from interfering agents. | nih.govacs.org |

| Simultaneous Detection | Capable of quantifying catecholamine and M-ENK fluctuations concurrently. | Revealed co-fluctuations of these neurochemicals in live tissue. | nih.govacs.org |

Fiber Photometry for Correlating Neuronal Activity with Peptide Release

Fiber photometry is an optical technique that allows for the monitoring of fluorescent signals from genetically encoded biosensors in specific neuronal populations in freely behaving animals. nih.govnih.gov This method is increasingly used to record the activity of defined neural circuits and correlate it with the release of neurotransmitters and neuropeptides. nih.govresearchgate.net

By expressing genetically encoded calcium indicators (GECIs), researchers can monitor the population activity of enkephalin-releasing neurons in deep brain regions. nih.gov The simplicity and stability of fiber photometry make it well-suited for long-term recordings during complex behaviors. photonics.com Recent developments have led to all-fiber-transmission photometry systems that permit simultaneous optogenetic manipulation and multicolor recording of neuronal activities and neurotransmitter release. photonics.com This powerful combination allows researchers to directly link the activation of a specific neuronal population to the subsequent release of peptides and the resulting behavioral outcomes. elifesciences.orgelifesciences.org For instance, this approach has been used to correlate enkephalin neuron activity with enkephalin release in response to repeated stress. elifesciences.orgelifesciences.org

Applications of Fiber Photometry in Enkephalin Research:

| Application | Description | Citation |

| Monitoring Neuronal Activity | Records population activity of cell-type specific neurons using GECIs. | nih.gov |

| Correlation with Peptide Release | Used in conjunction with microdialysis-LC/MS to link neuronal activity to enkephalin release. | elifesciences.orgelifesciences.org |

| Simultaneous Manipulation and Recording | All-fiber systems allow for concurrent optogenetic stimulation and multicolor recording of neuronal activity and neurotransmitter release. | photonics.com |

Immunochemical and Autoradiographic Assays for Receptor Localization and Abundance

Immunochemical and autoradiographic techniques are fundamental for visualizing the distribution and density of opioid receptors and localizing enkephalin-containing neurons within the brain. These methods provide a static but highly detailed anatomical map of the components of the enkephalin system.

In vitro autoradiography, using selective radiolabeled ligands, has been crucial in differentiating and mapping the distinct distributions of mu, delta, and kappa opioid receptor subtypes. nih.govjneurosci.org For example, studies have used ligands like ³H-DAGO for mu receptors and ³H-DPDPE for delta receptors to reveal their differential localization in various brain regions, including the cortex, amygdala, and striatum. nih.govjneurosci.org These studies have shown that while receptor subtypes can be present in the same brain area, their precise distribution often varies, suggesting distinct functional roles. nih.gov Immunohistochemistry, using antibodies specific to met- and leu-enkephalin, allows for the localization of enkephalin-containing neurons, complementing the receptor mapping data. nih.govnih.gov

Summary of Receptor Localization Findings:

| Receptor Subtype | Brain Regions with Dense Binding | Citation |

| Mu (μ) | Anterior cingulate cortex, neocortex, amygdala, hippocampus, nucleus accumbens, caudate putamen, thalamus. | nih.govjneurosci.org |

| Delta (δ) | Neocortex, amygdala, olfactory tubercle, nucleus accumbens, caudate putamen. | nih.govjneurosci.org |

| Kappa (κ) | Amygdala, olfactory tubercle, nucleus accumbens, caudate putamen, hypothalamus. | nih.govjneurosci.org |

Application of Optogenetics in Opioid Peptide Research

Optogenetics has revolutionized the study of neural circuits by allowing for the precise control of neuronal activity with light. escholarship.org In the context of opioid peptide research, this technology enables the selective stimulation of neurons that express specific opioid peptides, such as enkephalins. nih.gov This approach offers several advantages over traditional methods like microinjection of synthetic peptides, as it allows for the release of endogenous peptides from their natural source with high spatiotemporal precision. nih.govbiorxiv.org

By expressing light-sensitive opsins in genetically defined enkephalinergic neurons, researchers can drive the release of enkephalin and directly observe its effects on downstream circuits and behaviors. biorxiv.orgphysiology.org For example, optogenetic activation of enkephalin neurons in the ventrolateral periaqueductal gray has been shown to result in a robust reduction in pain. biorxiv.org Furthermore, combining optogenetics with other techniques like microdialysis and mass spectrometry allows for the direct measurement of light-evoked peptide release. elifesciences.orgelifesciences.org While this method is powerful, it is important to consider that optogenetic stimulation may also cause the co-release of other neurotransmitters present in the same neurons. nih.govfrontiersin.org

Current Challenges and Future Directions in Research on Enkephalin, Ala 2 Pronh2 5

Rational Design of Highly Selective and Biased Ligands for Specific Opioid Receptors

A primary challenge in opioid research is the development of ligands that selectively target one specific type of opioid receptor (μ, δ, or κ) to elicit desired effects while avoiding adverse outcomes. nih.gov The rational design of such molecules is increasingly focused on the concept of "biased agonism" or "functional selectivity." nih.gov This approach aims to create ligands that, upon binding to a receptor, preferentially activate specific downstream intracellular signaling pathways over others. nih.gov For instance, many of the adverse side effects of traditional μ-opioid receptor (MOR) agonists are linked to the β-arrestin signaling pathway, whereas the desired analgesic effects are primarily mediated by G-protein signaling. nih.gov

The goal is to design next-generation MOR ligands, inspired by enkephalin structures, that are biased toward G-protein activation, thereby promising improved safety profiles. nih.govacs.org This involves a combination of computational methods and cell-based functional assays to create novel molecular scaffolds with high affinity and specific signaling profiles. nih.govacs.org By exploring the molecular mechanisms that contribute to G-protein subtype preference, researchers can gain insightful views into the ligand-receptor binding modes. nih.govacs.org This knowledge is critical for guiding the design of compounds that can stabilize distinct receptor conformations, which in turn promotes differential coupling to signaling effectors. nih.gov

Two major approaches are employed to discover new biased ligands:

Library Screening: This traditional method involves physically screening large libraries of existing compounds to identify those with the desired characteristics. nih.gov

Structure-Based Design: Leveraging the known structures of opioid receptors, this modern approach uses computational docking and rational design to identify new chemotypes, such as PZM21, a G-protein-biased agonist at the μ-opioid receptor. nih.govacs.org

The development of pharmacophores for biased ligand design, which map the key interactions between a ligand and a receptor, holds substantial promise for creating the next generation of highly selective and biased opioid research tools. acs.org

Strategies for Modulating Metabolic Stability and Distribution in Research Models

A significant limitation for the research application of natural peptides like enkephalins is their rapid degradation by peptidases in the body and their poor ability to cross the blood-brain barrier (BBB). benthamdirect.comnih.gov Consequently, a key area of research for analogs like Enkephalin, ala(2)-pronh2(5)- is the enhancement of their metabolic stability and central nervous system (CNS) distribution. nih.gov

Several effective strategies have been developed to modify natural peptides to improve these properties: nih.gov

Terminal Modification: Altering the N- and/or C-termini of the peptide can protect it from degradation by exopeptidases. eurekaselect.com

Introduction of Unnatural Amino Acids: Incorporating D-amino acids or other non-natural amino acids can make the peptide unrecognizable to many proteolytic enzymes. nih.goveurekaselect.com

Backbone Modification: Replacing standard amide bonds with more stable alternatives, such as sulfonamides, increases resistance to protease activity. nih.gov

Cyclization: Creating a cyclic peptide structure can lock the molecule into a biologically active conformation and enhance its stability. eurekaselect.com

Lipophilicity Enhancement: Increasing the lipophilicity of a peptide can improve its potential to cross the BBB. nih.gov This can be achieved through methods like halogenation or by incorporating lipophilic moieties, such as the N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) group derived from fentanyl. nih.gov

Recent studies have shown that modifications such as fluorination can simultaneously improve both the physicochemical properties and the systemic CNS distribution of enkephalin analogs. nih.gov Applying multiple modifications in tandem can often work in concert to further enhance metabolic stability, making these modified peptides more effective as research probes. nih.gov

Targeting Enkephalin-Degrading Enzymes as a Therapeutic Research Strategy

Endogenous enkephalins are short-lived molecules because they are rapidly hydrolyzed and inactivated by specific enzymes, primarily metalloproteases known as enkephalinases. benthamdirect.compatsnap.com An alternative research strategy to directly stimulating opioid receptors with synthetic analogs is to indirectly boost the effects of endogenous enkephalins by blocking their degradation. patsnap.com

Inhibitors of these enkephalin-degrading enzymes prevent the breakdown of naturally released enkephalins, thereby prolonging their half-life and enhancing their ability to modulate pain and other physiological processes. benthamdirect.compatsnap.comnih.gov This approach offers a way to amplify the body's own pain-control mechanisms. mdpi.com

This strategy has proven useful for developing pharmacological 'tools' to study the diverse physiological roles of enkephalins. nih.gov While the therapeutic potential is still being explored for conditions ranging from pain management to cardiovascular disorders, the development of enzyme inhibitors remains a high-potential area for drug development. nih.govnih.gov Future research may focus on developing inhibitors in the form of prodrugs designed to be active at specific sites, such as the central nervous system, to maximize their utility as research probes and potential therapeutics. nih.gov

Elucidating the Complex and Overlapping Roles of Opioid Peptides in Neurobiology and Pathophysiology for Fundamental Understanding

The endogenous opioid system is remarkably complex, comprising over a dozen different peptide ligands and three major receptor types (MOR, KOR, DOR). acnp.orgnih.gov These peptides act as inhibitory neuromodulators, fine-tuning neurotransmission across a wide range of neuronal circuits. acnp.orgiu.edu This system plays a critical role in modulating numerous functions, including sensation, motivation, emotion, stress responses, and addiction. acnp.orgwikipedia.org

A fundamental challenge for researchers is to untangle the specific versus the overlapping roles of these various peptides and receptors. nih.gov For example, while enkephalins are key players in pain modulation, their functions overlap with those of other opioid peptides like endorphins and dynorphins. nih.gov The expression of different opioid peptide precursors is widespread throughout the brain, with significant overlap in many regions, further complicating the task of assigning specific functions to individual peptides. nih.gov

Understanding this complexity is essential for a fundamental grasp of neurobiology and for deciphering how disruptions in the opioid system contribute to various pathophysiological states, such as chronic pain, depression, and substance use disorders. nih.gov The identity of the specific peptide being released is critical to understanding the downstream effects of opioid neurotransmission, beyond simply knowing which receptor is being activated. nih.gov

Development of Advanced Analytical Platforms for In Vivo Peptide Dynamics

A major technical hurdle in neuropeptide research is the ability to monitor the real-time, in vivo dynamics of these signaling molecules in the brain. nih.gov Understanding when and where peptides like enkephalins are released requires highly sensitive and spatially precise analytical tools. biorxiv.org

Significant progress has been made in developing platforms to meet this challenge:

Microdialysis with Mass Spectrometry: This technique uses a probe implanted in the brain to continuously sample the extracellular fluid. nih.gov The collected samples (dialysate) are then analyzed using highly sensitive methods like capillary liquid chromatography coupled with multistage mass spectrometry (LC-MS) to identify and quantify specific neuropeptides, such as met-enkephalin and leu-enkephalin. acs.orgsemanticscholar.org

Genetically Encoded Sensors: A newer approach involves the development of genetically encoded fluorescent sensors. biorxiv.orgnih.gov These tools, which can be expressed in specific neurons, change their fluorescence in response to the release of a neuropeptide or the pH change associated with vesicle fusion, allowing for optical monitoring of peptide release from presynaptic terminals in behaving animals. nih.gov

Integrated Microfluidic-Photometry Platforms: The latest technologies combine microfluidic systems for precise, localized drug delivery with fiber photometry for monitoring neural activity via fluorescent sensors. biorxiv.org These integrated platforms enable researchers to simultaneously manipulate and monitor neurochemical systems in vivo, providing powerful insights into the pharmacological mechanisms of neuroactive compounds. biorxiv.org

The continued development of these advanced analytical platforms is crucial for making in vivo neuropeptide monitoring more practical and feasible, which will ultimately provide a deeper understanding of the spatiotemporal dynamics of enkephalin signaling in both health and disease. acs.orgsemanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.